A Technical Guide to 3-Methyl-2-quinoxalinecarboxylic acid-d4: Properties, Metabolism, and Analysis
A Technical Guide to 3-Methyl-2-quinoxalinecarboxylic acid-d4: Properties, Metabolism, and Analysis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the chemical properties, metabolic context, and analytical methodologies related to 3-Methyl-2-quinoxalinecarboxylic acid-d4. This isotopically labeled compound serves as a crucial internal standard for the quantitative analysis of its non-deuterated counterpart, a key metabolite of the veterinary drugs Carbadox and Olaquindox.
Core Chemical Properties
3-Methyl-2-quinoxalinecarboxylic acid-d4 is a deuterated analog of 3-Methyl-2-quinoxalinecarboxylic acid (MQCA). The incorporation of four deuterium (B1214612) atoms results in a higher molecular weight, allowing for its differentiation from the endogenous metabolite in mass spectrometry-based analytical techniques.
| Property | Value | Reference |
| Chemical Name | 3-Methyl-2-quinoxalinecarboxylic acid-d4 | N/A |
| Synonyms | MQCA-d4 | [1][2] |
| CAS Number | 2244217-93-2 | N/A |
| Unlabeled CAS Number | 74003-63-7 | [2] |
| Molecular Formula | C₁₀H₄D₄N₂O₂ | [1] |
| Molecular Weight | 192.21 g/mol | [1] |
| Melting Point | 188-190°C (decomposes) | N/A |
| Solubility | Soluble in DMSO and Methanol (B129727) | N/A |
Metabolic Pathway of Parent Compounds
3-Methyl-2-quinoxalinecarboxylic acid is a major metabolite of Olaquindox, a quinoxaline-1,4-dioxide compound used as an antimicrobial growth promoter in animal feed. The metabolic conversion of Olaquindox to MQCA involves a series of reduction and oxidation reactions. Understanding this pathway is essential for interpreting residue analysis data in animal tissues.
Caption: Metabolic pathway of Olaquindox to 3-Methyl-2-quinoxalinecarboxylic acid (MQCA).
Synthesis
The synthesis of the non-deuterated 3-Methyl-2-quinoxalinecarboxylic acid typically involves the hydrolysis of its methyl ester precursor. A general laboratory-scale synthesis is described below. The synthesis of the deuterated analog would require the use of deuterated starting materials.
Synthesis of 3-Methyl-2-quinoxalinecarboxylic Acid (Non-deuterated)
A common method for the synthesis of 3-Methyl-2-quinoxalinecarboxylic acid involves the hydrolysis of Methyl 3-methylquinoxaline-2-carboxylate.
Reaction:
Procedure:
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Methyl 3-methylquinoxaline-2-carboxylate is dissolved in a mixture of methanol and a sodium hydroxide (B78521) solution.
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The reaction mixture is stirred at room temperature.
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The solution is then concentrated and acidified with hydrochloric acid.
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The product is extracted with ethyl acetate.
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The organic phases are combined, washed, dried, and concentrated to yield the final product.[3]
Experimental Protocols
3-Methyl-2-quinoxalinecarboxylic acid-d4 is primarily used as an internal standard in quantitative analytical methods, such as Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), for the detection of MQCA residues in animal-derived food products.
General Workflow for Tissue Analysis
The following diagram illustrates a typical workflow for the analysis of MQCA in animal tissues using an internal standard.
Caption: General workflow for the analysis of MQCA in animal tissues.
Detailed LC-MS/MS Protocol for MQCA in Animal Tissues
This protocol is a synthesized methodology based on published research for the determination of MQCA in animal tissues.[4][5][6]
1. Sample Preparation and Extraction
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Homogenization: Weigh approximately 2 grams of the homogenized tissue sample into a centrifuge tube.[4]
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Internal Standard Spiking: Spike the sample with a known concentration of 3-Methyl-2-quinoxalinecarboxylic acid-d4 solution.
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Extraction: Add an extraction solvent (e.g., 0.2 M hydrochloric acid or 2% metaphosphoric acid in 20% methanol) and vortex thoroughly.[4][5]
-
Centrifugation: Centrifuge the sample to separate the supernatant.
-
Defatting (for fatty tissues): If necessary, perform a liquid-liquid extraction with a nonpolar solvent like n-hexane to remove lipids.[4]
-
Solid-Phase Extraction (SPE): The extract is cleaned up using a C18 or a mixed-mode anion-exchange SPE cartridge to remove interfering substances.[5][6]
2. LC-MS/MS Analysis
| Parameter | Typical Conditions | Reference |
| LC Column | C18 reversed-phase column (e.g., Waters Xterra MS C18, 150 mm x 2.1 mm, 5 µm) | [6] |
| Mobile Phase A | 0.1% Formic Acid in Water | [4] |
| Mobile Phase B | Acetonitrile or Methanol | [4][6] |
| Flow Rate | 0.2 - 0.4 mL/min | [4] |
| Injection Volume | 10 µL | [4] |
| Ionization Mode | Positive Electrospray Ionization (ESI+) | [5] |
| Detection Mode | Multiple Reaction Monitoring (MRM) | [6] |
MRM Transitions (Example)
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| 3-Methyl-2-quinoxalinecarboxylic acid (MQCA) | 189.1 | 145.1 |
| 3-Methyl-2-quinoxalinecarboxylic acid-d4 | 193.1 | 149.1 |
Note: Specific MRM transitions and collision energies should be optimized for the instrument in use.
Safety Information
The non-deuterated form, 3-Methyl-2-quinoxalinecarboxylic acid, is classified as an irritant. Standard laboratory safety precautions should be followed when handling both the deuterated and non-deuterated compounds. This includes wearing personal protective equipment such as gloves, lab coats, and safety glasses. Work should be conducted in a well-ventilated area or a fume hood.
Conclusion
3-Methyl-2-quinoxalinecarboxylic acid-d4 is an indispensable tool for the accurate quantification of its non-deuterated metabolite in complex biological matrices. Its use as an internal standard in LC-MS/MS methods allows for the reliable monitoring of veterinary drug residues in the food supply, ensuring regulatory compliance and consumer safety. The methodologies outlined in this guide provide a comprehensive framework for researchers and analytical scientists working with this important compound.
References
- 1. 3-Methylquinoxaline-2-carboxylic Acid-d4 [lgcstandards.com]
- 2. scbt.com [scbt.com]
- 3. 3-Methyl-quinoxaline-2-carboxylic Acid synthesis - chemicalbook [chemicalbook.com]
- 4. benchchem.com [benchchem.com]
- 5. [Determination of 3-methyl-quinoxaline-2-carboxylic acid in animal and aquatic products by ultra performance liquid chromatography-tandem mass spectrometry] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. [Determination of the residues of 3-methyl-quinoxaline-2-carboxylic acid and quinoxaline-2-carboxylic acid in animal origin foods by high performance liquid chromatography-tandem mass spectrometry] - PubMed [pubmed.ncbi.nlm.nih.gov]
